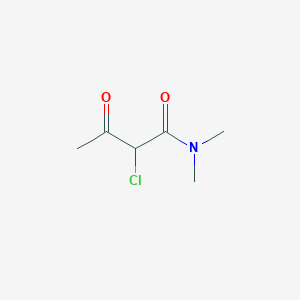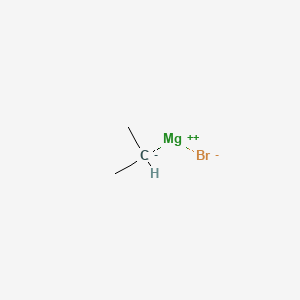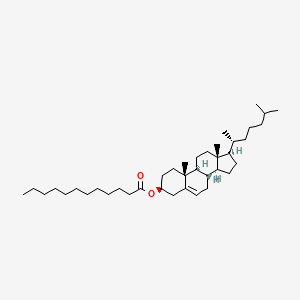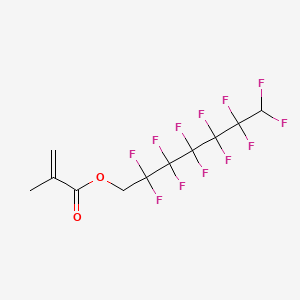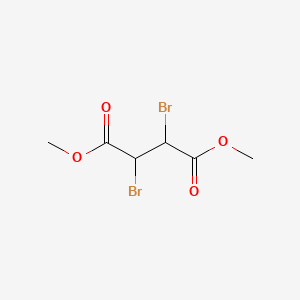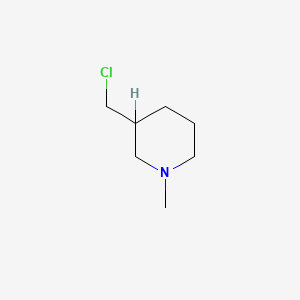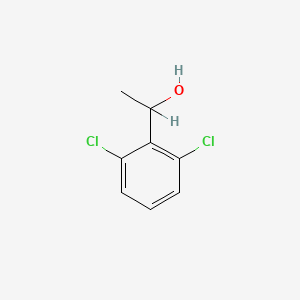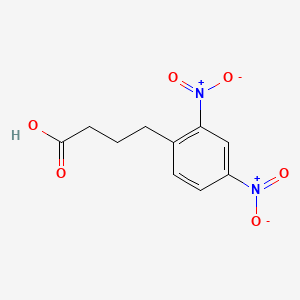
2-(1H-Indol-3-yl)acetohydrazide
Overview
Description
2-(1H-Indol-3-yl)acetohydrazide is a chemical compound that belongs to the class of indole-based acetohydrazides. These compounds are characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an acetohydrazide group attached to the indole nitrogen atom.
Synthesis Analysis
The synthesis of indole-based acetohydrazide derivatives involves various chemical reactions. For instance, the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl)acetohydrazide leads to the formation of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, as described in one study . Another study reports the synthesis of a series of indole-based acetohydrazide derivatives, which were characterized by 13C NMR, 1H NMR, and HREI-MS . These methods are crucial for confirming the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of indole-based acetohydrazides can be determined using various analytical techniques. X-ray diffraction analysis has been used to determine the crystal structure of a related compound, which crystallized in a monoclinic system . The study of the crystal structure of another derivative revealed that the molecules are interlinked by intermolecular hydrogen bonds, forming centrosymmetric dimers, and also displayed intramolecular hydrogen bonds forming closed six-membered loops .
Chemical Reactions Analysis
Indole-based acetohydrazides can undergo various chemical reactions. For example, the condensation of (1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic acid hydrazide with salicylaldehyde yields a derivative that is a part of the non-steroidal anti-inflammatory drugs (NSAIDs) family . Another study describes the reaction of ethyl 2-((1H-indol-4-yl)oxy)acetate with hydrazine hydrate to form 2-((1H-indol-4-yl)oxy)acetohydrazide, which upon further reaction with various aldehydes yields substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-based acetohydrazides are influenced by their molecular structure. The presence of different substituents on the indole ring can significantly affect the activity of the compounds. For instance, derivatives with hydroxyl groups at specific positions showed potent inhibitory activity against thymidine phosphorylase . The crystal structure analysis provides insights into the stability of the compounds, which is facilitated by intermolecular hydrogen-bond interactions .
Scientific Research Applications
Antibacterial Potential
A study conducted by Rubab et al. (2017) explored the synthesis of derivatives from 2-(1H-Indol-3-yl)acetohydrazide and evaluated their antibacterial potential. These derivatives demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase. Specifically, compounds showed excellent anti-enzymatic potentials against Lipoxygenase, suggesting their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Antimicrobial Activity
Prasad (2017) synthesized substituted 2-((1H-Indol-4-yl)oxy)-N'-benzylideneacetohydrazides, which were screened for antimicrobial activity. These compounds were identified through spectral data and showed promising results in combating microbial infections (Prasad, 2017).
Corrosion Inhibition
Sunil et al. (2021) highlighted the corrosion inhibition action of this compound (IAH) in their study. IAH acted as a mixed-type inhibitor against mild steel corrosion in hydrochloric acid, forming a protective film on the metal surface. This finding suggests its utility in industrial applications involving corrosion prevention (Sunil et al., 2021).
Anti-inflammatory Activity
Bhat et al. (2018) synthesized derivatives of this compound and evaluated them for their anti-inflammatory activity. One compound, in particular, showed significant anti-inflammatory activity and was found to selectively inhibit cyclooxygenase-2 expression, hinting at its potential in anti-inflammatory drug development (Bhat et al., 2018).
Mechanism of Action
Target of Action
2-(1H-Indol-3-yl)acetohydrazide, also known as Indole-3-acetic acid hydrazide, is a derivative of indole-3-acetic acid (IAA), which is a plant hormone produced by the degradation of tryptophan in higher plants
Mode of Action
The mode of action of this compound is complex and multifaceted. It has been reported to act as a corrosion inhibitor for mild steel in hydrochloric acid solution . The anticorrosion behavior of this compound was due to a protective film formation on the mild steel surface through physisorption .
Biochemical Pathways
Indole-3-acetic acid is known to regulate almost all aspects of plant growth and development .
Result of Action
It has been reported to reduce inflammation and pannus formation in arthritic rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its anticorrosion behavior was observed in a hydrochloric acid solution
Safety and Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLCXMCGCVVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202885 | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5448-47-5 | |
| Record name | Indole-3-acetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-acetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-acetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indoleacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-indoleacetic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

